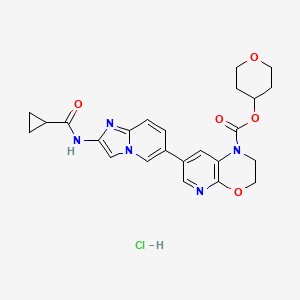
Necrosis inhibitor 2 (hydrocholide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Necrosis inhibitor 2 (hydrocholide) is a compound known for its ability to inhibit cell necrosis. This compound is particularly significant in the study of diseases related to the necrosis pathway, including inflammation, tumors, metabolic diseases, and neurodegenerative diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Necrosis inhibitor 2 (hydrocholide) is synthesized through a series of chemical reactions involving heteroaryl compounds.
Industrial Production Methods
Industrial production of necrosis inhibitor 2 (hydrocholide) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Necrosis inhibitor 2 (hydrocholide) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal reaction rates and yields .
Major Products Formed
Applications De Recherche Scientifique
Necrosis inhibitor 2 (hydrocholide) has a wide range of scientific research applications, including:
Mécanisme D'action
Necrosis inhibitor 2 (hydrocholide) exerts its effects by targeting specific molecular pathways involved in necrosis. The compound interacts with receptor-interacting protein kinase 1 (RIPK1), receptor-interacting protein kinase 3 (RIPK3), and mixed lineage kinase domain-like protein (MLKL), which are key components of the necroptosis signaling pathway . By inhibiting these targets, necrosis inhibitor 2 (hydrocholide) prevents the initiation and progression of necrosis, thereby reducing cell death and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to necrosis inhibitor 2 (hydrocholide) include:
Necrostatin-1: Another necrosis inhibitor that targets RIPK1 and is used in similar research applications.
Necrosulfonamide: Targets MLKL and is used to study necroptosis and related diseases.
GW806742X: Inhibits both RIPK1 and RIPK3 and is used in research on necroptosis.
Uniqueness
Necrosis inhibitor 2 (hydrocholide) is unique in its specific interaction with multiple components of the necroptosis pathway, making it a versatile and effective inhibitor. Its ability to target multiple pathways simultaneously enhances its efficacy and potential therapeutic applications .
Propriétés
Formule moléculaire |
C24H26ClN5O5 |
|---|---|
Poids moléculaire |
499.9 g/mol |
Nom IUPAC |
oxan-4-yl 7-[2-(cyclopropanecarbonylamino)imidazo[1,2-a]pyridin-6-yl]-2,3-dihydropyrido[2,3-b][1,4]oxazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C24H25N5O5.ClH/c30-22(15-1-2-15)27-20-14-28-13-16(3-4-21(28)26-20)17-11-19-23(25-12-17)33-10-7-29(19)24(31)34-18-5-8-32-9-6-18;/h3-4,11-15,18H,1-2,5-10H2,(H,27,30);1H |
Clé InChI |
APCAWDIGMMTBNG-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(=O)NC2=CN3C=C(C=CC3=N2)C4=CC5=C(N=C4)OCCN5C(=O)OC6CCOCC6.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,2R,6R,8S,11S,12S,15S,16S)-5,15-dihydroxy-16-methyl-2-(trideuteriomethyl)-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-4-carbonitrile](/img/structure/B12367521.png)
![3-Methyl-5-[3-[[1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl]amino]thiophen-2-yl]hexanoic acid](/img/structure/B12367525.png)
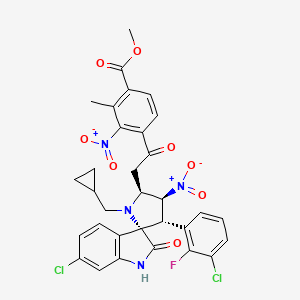
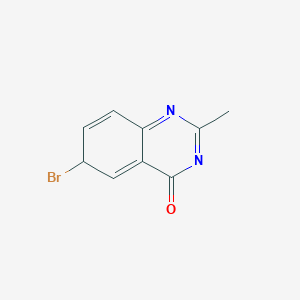
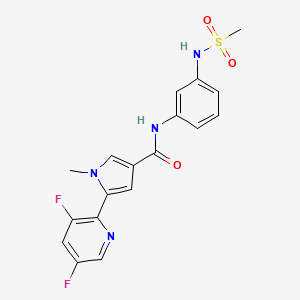
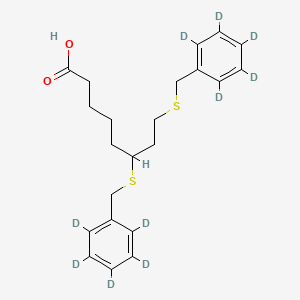
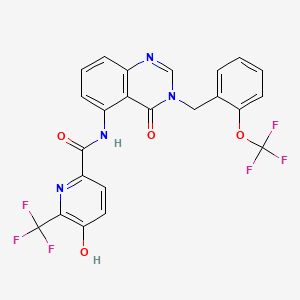
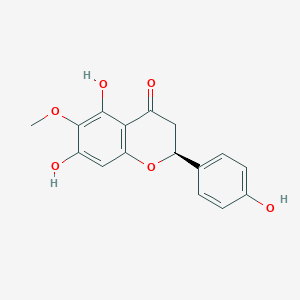
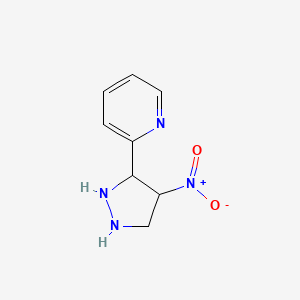
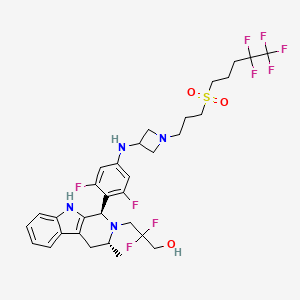
![(3E,5E)-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]oxan-4-one](/img/structure/B12367586.png)
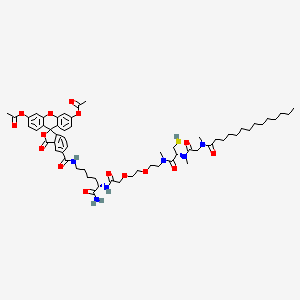
![[(1S,7S,28R,29R,38S)-1,16,17,18,21,22,23,34,35,39,39-undecahydroxy-2,5,13,26,31-pentaoxo-6,9,12,27,30,40-hexaoxaoctacyclo[34.3.1.04,38.07,28.010,29.014,19.020,25.032,37]tetraconta-3,14,16,18,20,22,24,32,34,36-decaen-8-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12367593.png)

